(3Z)-1-benzyl-3-{[(4-bromo-2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
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Properties
IUPAC Name |
(3Z)-1-benzyl-3-[(4-bromo-2-fluoroanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrFN2O3S/c23-16-10-11-19(18(24)12-16)25-13-21-22(27)17-8-4-5-9-20(17)26(30(21,28)29)14-15-6-2-1-3-7-15/h1-13,25H,14H2/b21-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKANCBKGIABYTJ-BKUYFWCQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=C(C=C(C=C4)Br)F)S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=C(C=C(C=C4)Br)F)/S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3Z)-1-benzyl-3-{[(4-bromo-2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide , part of the benzothiazinone family, has garnered attention for its potential biological activities, particularly against Mycobacterium tuberculosis (Mtb). This article explores the synthesis, biological activity, and efficacy of this compound based on diverse research findings.
Synthesis
The synthesis of benzothiazinones, including the target compound, typically involves multi-step processes that may include condensation reactions between appropriate aldehydes and amines. Recent studies have demonstrated various methods for synthesizing benzothiazinone derivatives with modifications to enhance their biological profiles .
Antimicrobial Activity
Benzothiazinones have been primarily studied for their antimicrobial properties, particularly against Mtb. The compound has shown significant activity as a DprE1 inhibitor, a critical enzyme in the cell wall biosynthesis of Mtb. This inhibition leads to bacterial cell death and has been quantified in several studies.
Table 1: Efficacy of Benzothiazinones Against Mtb
| Compound | Dose (mg/kg) | CFU Reduction (log10) | Study Reference |
|---|---|---|---|
| BTZ-043 | 200 | ~3.98 | |
| PBTZ169 | 100 | ~2.59 | |
| Target Compound | TBD | TBD | Ongoing Research |
Cytotoxicity and Anticancer Potential
In addition to its antibacterial properties, the compound's potential anticancer activity has been explored. Studies on related benzothiazinone derivatives indicate that they can inhibit cancer cell proliferation in various lines. For instance, structural modifications have been shown to enhance anticancer efficacy by targeting specific cellular pathways involved in growth regulation .
Table 2: Cytotoxicity of Related Benzothiazinones
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzotriazinone A | MDA-MB-231 | 1.35 ± 0.42 | Microtubule disruption |
| Benzotriazinone B | HepG2 | TBD | Apoptosis induction |
Case Studies
Recent research has highlighted the effectiveness of benzothiazinones in preclinical models:
- Study on BTZ-043 : In a mouse model infected with Mtb, treatment with BTZ-043 resulted in significant reductions in bacterial load in both lungs and spleens after eight weeks of administration. The study emphasized the dose-dependent nature of the drug's efficacy .
- Anticancer Activity Assessment : A series of new benzothiazolone analogs were tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, suggesting that structural modifications could lead to enhanced therapeutic profiles .
Scientific Research Applications
Biological Activities
Research has shown that derivatives of benzothiazine compounds exhibit various biological activities, including:
Antibacterial Activity
Benzothiazine derivatives have been synthesized and evaluated for their antibacterial properties. Studies indicate that modifications to the benzothiazine core can enhance efficacy against Gram-positive and Gram-negative bacteria. For instance, compounds similar to (3Z)-1-benzyl-3-{[(4-bromo-2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide have demonstrated significant antibacterial activity against resistant strains of bacteria, highlighting their potential as novel antibiotics .
Anticancer Properties
Benzothiazine compounds have also been investigated for their anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The unique structure of this compound may contribute to its ability to interact with specific molecular targets involved in cancer progression .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathways often utilize starting materials such as benzothiazine sulfonamides and various amines to achieve the desired functionalization.
Case Study: Synthesis Methodology
A notable synthesis method includes:
- Formation of the Benzothiazine Core : Utilizing thioamide derivatives followed by cyclization reactions.
- Functionalization : Introducing the benzyl and bromo-fluoro phenyl groups through nucleophilic substitution reactions.
This approach allows for fine-tuning the biological activity by varying substituents on the benzothiazine scaffold.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following factors are significant:
- Substituent Effects : The presence of halogen atoms (bromine and fluorine) significantly influences biological activity and solubility.
- Linker Variations : Altering the length and nature of linkers connecting functional groups can modulate receptor interactions and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
